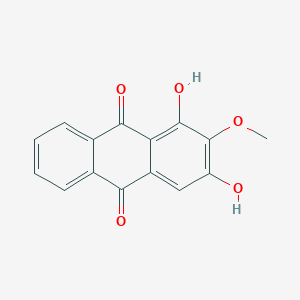

Anthragallol 2-Methyl Ether

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dihydroxy-2-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-20-15-10(16)6-9-11(14(15)19)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,16,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNIAAKMKICMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146080 | |

| Record name | Anthraquinone, 1,3-dihydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10383-63-8 | |

| Record name | Anthraquinone, 1,3-dihydroxy-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010383638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraquinone, 1,3-dihydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dihydroxy-2-methoxyanthracene-9,10-dione can be synthesized through several methods, including:

Oxidation of Anthracene Derivatives: One common method involves the oxidation of 1,3-dihydroxy-2-methoxyanthracene using oxidizing agents such as potassium permanganate or chromium trioxide.

Methylation of Hydroxyanthraquinones: Another approach is the methylation of 1,3-dihydroxyanthraquinone using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of 1,3-dihydroxy-2-methoxyanthracene-9,10-dione typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dihydroxy-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinones with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,3-Dihydroxy-2-methoxyanthracene-9,10-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.

Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties, making it a subject of study in pharmacology and biochemistry.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including cancer treatment and antimicrobial therapies.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,3-dihydroxy-2-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can:

Inhibit Enzymes: It can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.

Induce Apoptosis: The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its antioxidant properties.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Anthraquinones

Structural Differences

The biological activity of anthraquinones is highly dependent on the position and type of substituents. Below is a comparative analysis of key analogs:

Cytotoxicity and Anticancer Effects

- 1,3-Dihydroxy-2-methoxyanthracene-9,10-dione: Limited direct data, but structural analogs from Morinda officinalis exhibit anti-inflammatory properties .

- 1,2-Dihydroxy-6-methoxyanthracene-9,10-dione : Demonstrates moderate cytotoxicity against Vero cells but a favorable selectivity index (SI) for further drug development .

- Emodin Derivatives : 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione induces apoptosis in HCT116 colon cancer cells via ROS-mediated G0/G1 cell cycle arrest .

- Chrysophanol: Inhibits colon cancer proliferation by targeting the EGFR/mTOR pathway .

Antimicrobial and Enzyme Modulation

Pharmacological Potential

- Anticancer Drug Development : The 1,3-dihydroxy-2-methoxy substitution pattern may enhance DNA intercalation compared to 1,4-dihydroxy analogs, as seen in mitoxantrone derivatives .

- Anti-Inflammatory Activity: Anthraquinones from Morinda officinalis, including the target compound, are under investigation for treating inflammatory diseases .

Biologische Aktivität

1,3-Dihydroxy-2-methoxyanthracene-9,10-dione, commonly known as rubiadin , is an anthraquinone derivative with significant biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

Rubiadin is characterized by its molecular formula and features two hydroxyl groups at positions 1 and 3, a methoxy group at position 2, and a dione structure at positions 9 and 10 of the anthracene backbone. Its structure contributes to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.

Biological Activities

1. Antioxidant Activity

Rubiadin exhibits strong antioxidant properties by scavenging free radicals, which can help protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its protective effects against various diseases.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against several pathogenic microorganisms. Studies indicate that rubiadin can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

3. Anticancer Activity

Rubiadin has shown promising anticancer properties across various human cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies using the MTT assay revealed that rubiadin exhibits cytotoxic effects on multiple cancer cell lines with IC50 values often below 10 µM. For example, it demonstrated an IC50 of 4.02 µM against BGC cells and induced apoptosis in a significant percentage of treated cells .

- Mechanism of Action : The anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptotic pathways by activating caspases .

Comparative Analysis of Biological Activity

The following table summarizes the IC50 values of rubiadin compared to other anthraquinone derivatives across different cancer cell lines:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Rubiadin | 4.02 | BGC (gastric adenocarcinoma) |

| Etoposide | 0.36 | AGS (gastric adenocarcinoma) |

| 1,4-Dihydroxyanthraquinone | >100 | MRC-5 (normal fibroblasts) |

| 2-Methoxyanthraquinone | >100 | SK-MES-1 (lung cancer) |

This table illustrates that rubiadin has a comparable or superior cytotoxic effect against certain cancer cell lines when compared to established chemotherapeutic agents like etoposide .

Case Studies

Several studies have highlighted the potential of rubiadin in therapeutic applications:

- Study on Gastric Cancer : A study found that rubiadin significantly inhibited the proliferation of gastric adenocarcinoma cells while showing minimal toxicity to normal fibroblasts, suggesting selective cytotoxicity which is advantageous for cancer therapy .

- Apoptosis Induction : Research indicated that at a concentration of 25 µM, rubiadin induced apoptosis in nearly 40% of treated cancer cells, emphasizing its potential as an effective anticancer agent .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,3-Dihydroxy-2-methoxyanthracene-9,10-dione with high yield?

- Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction times. Evidence indicates that using aqueous NaOH under reflux (80–90°C) for 6–8 hours achieves yields up to 87.5%, while methanol as a solvent at 60°C yields 57% . Key variables include:

- Solvent : Polar protic solvents (e.g., water/methanol mixtures) enhance nucleophilic substitution.

- Temperature : Higher temperatures (80–90°C) accelerate reaction kinetics but may increase side products.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents improves purity (>95% by HPLC) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : A multi-analytical approach is critical:

- NMR : H and C NMR spectra should match reference data for anthraquinone derivatives, with characteristic peaks for hydroxyl (δ 10–12 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention times and peak symmetry indicate purity (>98% recommended for biological assays) .

- IR : Confirm functional groups via O–H stretching (3200–3500 cm) and C=O vibrations (1670–1750 cm) .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methoxy, hydroxyl) influence the compound’s reactivity in substitution or oxidation reactions?

- Methodological Answer : Substituent effects can be studied via Hammett plots or DFT calculations. The methoxy group at position 2 acts as an electron donor, stabilizing intermediates in nucleophilic aromatic substitution. Hydroxyl groups at positions 1 and 3 increase solubility in polar solvents but may lead to undesired dimerization under acidic conditions. For oxidation studies, cyclic voltammetry reveals redox potentials shifted by –0.2 V compared to unsubstituted anthraquinones, indicating enhanced electron density .

Q. How can contradictions in reported optimal reaction conditions (e.g., solvent choice, temperature) be resolved?

- Methodological Answer : Systematic Design of Experiments (DoE) is recommended:

- Variable Screening : Test solvent polarity (water vs. methanol), temperature (60–100°C), and catalyst loadings in a fractional factorial design.

- Response Surface Methodology (RSM) : Optimize for yield and purity simultaneously. For example, shows methanol reduces yield but improves regioselectivity in hydroxylation steps .

- Statistical Validation : Use ANOVA to identify significant factors (p < 0.05) and reconcile discrepancies across studies.

Q. What advanced techniques are recommended for resolving ambiguities in crystallographic or spectroscopic data?

- Methodological Answer : For structural ambiguity:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths and angles with precision (e.g., C–C bond distances of 1.40–1.48 Å in anthraquinones) .

- 2D NMR (COSY, HSQC) : Differentiate between regioisomers by correlating H and C signals.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s interactions in biological systems?

- Methodological Answer : Use Gaussian 16 or similar software for:

- Docking Studies : Simulate binding to DNA intercalation sites (e.g., minor groove) using AutoDock Vina. Anthraquinones typically show binding energies of –8 to –10 kcal/mol .

- Solubility Prediction : Compute logP values (estimated ~2.5 for this compound) via COSMO-RS to guide solvent selection .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.